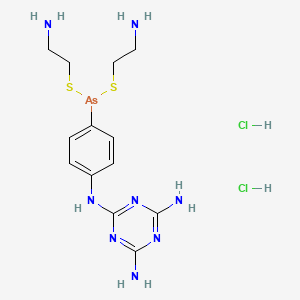

Melarsomine Dihydrochloride

Description

Properties

IUPAC Name |

2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21AsN8S2.2ClH/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13;;/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZUMAJTJUZEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23AsCl2N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237545 | |

| Record name | Melarsenoxide cysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89141-50-4 | |

| Record name | Melaminylthioarsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089141504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsenoxide cysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELARSOMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CVA716Q71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Melarsomine Dihydrochloride: Chemical Properties and Structure

Melarsomine dihydrochloride is an organic arsenical compound used as a chemotherapeutic agent, primarily in veterinary medicine.[1] It is the only FDA-approved treatment for adult heartworm (Dirofilaria immitis) infection in dogs.[2][3] This document provides a detailed overview of its chemical properties, structure, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid, achiral molecule that is freely soluble in water.[1][4][5][6] Its stability and storage are critical for maintaining its efficacy; it should be stored at -20°C as a powder for up to two years.[7][8]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₁AsN₈S₂ · 2HCl | [9] |

| C₁₃H₂₃AsCl₂N₈S₂ | [4][7][10][11] | |

| Molecular Weight | 501.33 g/mol | [4][7][8][9][11] |

| 501.34 g/mol | [1][5][6] | |

| CAS Number | 89141-50-4 | [4][7][8][10][11] |

| Appearance | Solid | [4] |

| Solubility | Freely soluble in water | [1][6] |

| Storage (Powder) | Store at -20°C | [7][8] |

| Storage (in DMSO) | 6 months at -80°C; 2 weeks at 4°C | [8] |

Chemical Structure

Melarsomine is characterized by a central arsenic atom bonded to two aminothiol ligands and a phenyl group, which is in turn linked to a triamine-substituted triazine ring.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | N2-(4-{bis[(2-aminoethyl)sulfanyl]arsanyl}phenyl)-1,3,5-triazine-2,4,6-triamine dihydrochloride | [2][10] |

| SMILES | C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)--INVALID-LINK--SCCN.Cl.Cl | [5][10] |

| InChI | InChI=1S/C13H21AsN8S2.2ClH/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13;;/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22);2*1H | [2][5][10] |

| InChIKey | WMZUMAJTJUZEKQ-UHFFFAOYSA-N | [5][10] |

Mechanism of Action

The precise mode of action of melarsomine on D. immitis is not fully understood.[1] However, as a trivalent arsenical compound, its efficacy is believed to stem from the inhibition of essential parasitic enzymes, disrupting the organism's energy metabolism.[9][12] The uptake of melaminophenyl arsenicals like melarsomine into pathogenic trypanosomes, a related field of study, is known to be facilitated by specific transporters on the parasite's surface, such as the P2/AT1 aminopurine transporter.[12]

Caption: Proposed mechanism of action for Melarsomine.

Experimental Protocols

The synthesis of this compound is a multi-step process designed to achieve a high purity (98.5-100%) suitable for medicinal use.[13] The process involves four primary stages starting from trichlorotriazine (TCT).[14][15]

Experimental Workflow: Synthesis Pathway

Caption: Four-step synthesis workflow for this compound.

-

Step 1: Conversion of TCT to Diaminochlorotriazine (DCT) Trichlorotriazine (TCT) is gradually added to an ammoniacal medium to produce diaminochlorotriazine (DCT).[15] The reaction solution is typically heated to between 20°C and 90°C for 10 to 180 minutes to drive the conversion.[13]

-

Step 2: Conversion of DCT to Melarsen Acid Hydrochloride (MAH) In an aqueous medium, the DCT from Step 1 is converted to melarsen acid hydrochloride (MAH) in the presence of arsanilic acid.[15] The reaction temperature is maintained between 0°C and 95°C until the dissolution of arsanilic acid is complete. The resulting MAH is then precipitated in an acid medium.[15]

-

Step 3: Reduction of MAH to Melarsen Oxide Dihydrate The precipitated MAH is reduced to form melarsen oxide dihydrate.[14][15]

-

Step 4: Conversion to this compound The melarsen oxide dihydrate is converted to the final product, this compound, in the presence of cysteamine hydrochloride.[14][15] The final sterile product can be recovered by lyophilization.[15]

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to study the oxidative degradation of melarsomine.[16]

-

¹H NMR Spectroscopy: In one study, ¹H NMR spectra were used to observe the oxidation of melarsomine. An increase in the intensity of specific peaks (designated A′, B′, C′, and D′) in oxidized melarsomine was noted compared to the corresponding peaks in the unoxidized form after exposure to oxidative conditions.[16] The study also noted that the hydrogen peak of the melamine moiety was not observed due to hydrogen-deuterium exchange in the deuterium oxide solvent.[16]

-

HPLC: HPLC analysis was used to quantify the percentage of oxidized melarsomine in a sample over time. For example, after 6 hours of exposure to oxygen, a sample of melarsomine alone showed 10% oxidation.[16]

Application in a Clinical Setting

The administration of this compound for canine heartworm disease follows a specific protocol based on the severity of the disease, which is categorized into classes.[1][17]

Logical Workflow: Treatment Protocol Decision

Caption: Simplified decision workflow for heartworm treatment.

Melarsomine is indicated for stabilized Class 1, 2, and 3 heartworm disease.[1][17] It is contraindicated in dogs with very severe (Class 4) disease, also known as caval syndrome.[17] The standard dose is 2.5 mg/kg, administered by deep intramuscular injection into the epaxial (lumbar) muscles.[1][17] An alternate dosing regimen involves a single injection, followed one month later by two injections 24 hours apart.[17]

References

- 1. DIROBAN® (this compound) [dailymed.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Melarsomine | C13H21AsN8S2 | CID 65962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. GSRS [precision.fda.gov]

- 6. zoetisus.com [zoetisus.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. This compound [midas-pharma.com]

- 10. This compound | C13H23AsCl2N8S2 | CID 123720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Melarsomine | 128470-15-5 | Benchchem [benchchem.com]

- 13. FR2684382A1 - Pure preparations and medicaments of this compound, process for their preparation and intermediates obtained - Google Patents [patents.google.com]

- 14. TW358099B - Process for the synthesis of crysteamine melaminylthioarsenate dihydrochloride or melarsomine dyhydro-chloride - Google Patents [patents.google.com]

- 15. US5459263A - Medicinal products and pure preparations of this compound, process for obtaining them and intermediate products obtained - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. IMMITICIDE® (this compound) for Heartworm Disease [bi-animalhealth.com]

Synthesis Pathway of Melarsomine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for melarsomine dihydrochloride, an important arsenical compound used in veterinary medicine. The information presented is collated from key patents and chemical literature, offering a detailed look into the chemical transformations, reaction conditions, and achievable product purity. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug development, and process chemistry.

Introduction

This compound, chemically known as 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl-dithioarsenite of di(2-aminoethyl), dihydrochloride, is a trivalent organic arsenical agent. It is the only FDA-approved drug for the treatment of adult heartworm (Dirofilaria immitis) infection in dogs. The synthesis of this complex molecule involves a multi-step process that requires careful control of reaction conditions to ensure the high purity of the final active pharmaceutical ingredient (API). The overall purity of the final product is reported to be between 98.5% and 100%[1][2][3][4].

Overall Synthesis Pathway

The synthesis of this compound proceeds through a four-step linear sequence starting from 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. The key intermediates in this pathway are:

-

Diaminochlorotriazine (DCT)

-

Melarsen Acid Hydrochloride (MAH)

-

Melarsen Oxide Dihydrate

The overall transformation is depicted in the diagram below.

Caption: Overall four-step synthesis pathway of this compound.

Detailed Experimental Protocols and Data

This section provides a detailed description of each step in the synthesis, including reaction conditions, reagents, and available quantitative data.

Step 1: Synthesis of Diaminochlorotriazine (DCT) from Trichlorotriazine (TCT)

The first step involves the selective ammonolysis of two chlorine atoms on the trichlorotriazine ring. This reaction is carried out in an ammoniacal medium[1][2][3]. The high purity of the resulting Diaminochlorotriazine (DCT) is crucial for minimizing impurities in subsequent steps[1].

Experimental Protocol:

A detailed experimental protocol with specific quantities is not fully elucidated in the public literature. However, the general procedure involves the gradual addition of trichlorotriazine (TCT) to an aqueous ammonia solution. The reaction temperature is carefully controlled to favor the di-substitution product. One patent suggests heating the solution to between 20 and 90°C for approximately 10 to 180 minutes, with a preference for 40°C for 90 minutes[2].

Experimental Workflow:

Caption: Experimental workflow for the synthesis of Diaminochlorotriazine (DCT).

| Parameter | Value | Reference |

| Starting Material | Trichlorotriazine (TCT) | [1][2][3] |

| Reagent | Aqueous Ammonia | [1][2][3] |

| Solvent | Water | [2] |

| Temperature | 20-90 °C (preferably 40 °C) | [2] |

| Reaction Time | 10-180 min (preferably 90 min) | [2] |

| Product Purity | >99.5% |

Step 2: Synthesis of Melarsen Acid Hydrochloride (MAH) from Diaminochlorotriazine (DCT)

In the second step, the remaining chlorine atom on the DCT molecule is displaced by the amino group of p-arsanilic acid through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

Wet or dry 2-chloro-4,6-diaminotriazine (DCT) is reacted with p-arsanilic acid in an aqueous medium. The reaction is conducted at a temperature between 0° and 95°C until the dissolution of the starting materials is complete. The product, Melarsen Acid Hydrochloride (MAH), is then precipitated by the addition of a hydrochloric acid solution[1].

Experimental Workflow:

Caption: Experimental workflow for the synthesis of Melarsen Acid Hydrochloride (MAH).

| Parameter | Value | Reference |

| Starting Material | Diaminochlorotriazine (DCT) | [1] |

| Reagent | p-Arsanilic Acid | [1] |

| Solvent | Aqueous Medium | [1] |

| Temperature | 0-95 °C | [1] |

| Precipitating Agent | Hydrochloric Acid Solution | [1] |

| Product Purity | >99% | [1] |

Step 3: Reduction of Melarsen Acid Hydrochloride (MAH) to Melarsen Oxide Dihydrate

The third step involves the reduction of the pentavalent arsenic in MAH to the trivalent state, yielding melarsen oxide.

Experimental Protocol:

A specific example from the patent literature details the following procedure: 25 g of dry melarsen acid, 0.8 g of potassium iodide (KI), and 4 ml of 35% hydrochloric acid are placed in 100 ml of methanol. The mixture is heated to 40°C. 15 g of sulfur dioxide (SO₂) are then injected over 1.5 hours. The reaction progress is monitored, with degrees of conversion reaching 0.93 in 270 minutes and 0.97 in 1,320 minutes. The melarsen oxide is then precipitated[1].

Experimental Workflow:

Caption: Experimental workflow for the reduction of MAH to Melarsen Oxide Dihydrate.

| Parameter | Value | Reference |

| Starting Material | Melarsen Acid Hydrochloride (MAH) | [1] |

| Reducing Agent | Sulfur Dioxide (SO₂) | [1] |

| Catalyst | Potassium Iodide (KI) | [1] |

| Solvent | Methanol | [1] |

| Temperature | 40 °C | [1] |

| Yield | 90-95% | [2] |

| Product Purity | >99% | [1] |

Step 4: Synthesis of this compound

The final step is the condensation of melarsen oxide dihydrate with cysteamine hydrochloride to form the target molecule, this compound.

Experimental Protocol:

1 kg of melarsen oxide dihydrate is dispersed in a stirred solution of cysteamine hydrochloride (0.83 kg in water). An additional 0.5 kg of water is added, and the reaction temperature is maintained at 40°C until complete dissolution. The resulting solution is cooled to 0°C and seeded with a small amount of this compound to induce crystallization. After 10 to 20 hours, the solid product is collected, washed with ethanol, and dried at 60°C for 10 to 20 hours[1].

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Melarsen Oxide Dihydrate | [1] |

| Reagent | Cysteamine Hydrochloride | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 40 °C | [1] |

| Crystallization Temp. | 0 °C | [1] |

| Washing Solvent | Ethanol | [1] |

| Final Product Purity | 98.5-100% | [1][2][3][4] |

Summary of Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates.

| Step | Intermediate/Product | Achievable Purity | Reported Yield |

| 1 | Diaminochlorotriazine (DCT) | >99.5% | Not explicitly stated |

| 2 | Melarsen Acid Hydrochloride (MAH) | >99% | Not explicitly stated |

| 3 | Melarsen Oxide Dihydrate | >99% | 90-95% |

| 4 | This compound | 98.5-100% | Not explicitly stated |

Conclusion

The synthesis of this compound is a well-defined, four-step process that relies on the sequential modification of a triazine core. The key to obtaining a high-purity final product lies in the careful execution of each step and the purification of the intermediates. This guide provides a detailed overview of the synthesis, offering valuable insights for researchers and professionals involved in the development and manufacturing of this critical veterinary drug. Further process optimization could focus on improving the yields of the initial steps and developing more efficient purification methods.

References

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA2083766C - Medicinal products and pure preparations of this compound, process for obtaining them and intermediate products obtained - Google Patents [patents.google.com]

- 3. FR2684382A1 - Pure preparations and medicaments of this compound, process for their preparation and intermediates obtained - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Molecular Targets of Melarsomine in Dirofilaria immitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melarsomine dihydrochloride, a trivalent arsenical compound, is the only FDA-approved adulticide for the treatment of canine heartworm disease caused by Dirofilaria immitis. Despite its critical role in veterinary medicine, the precise molecular targets of melarsomine within the parasite are not fully elucidated. This technical guide synthesizes the current understanding of melarsomine's mechanism of action, focusing on its putative molecular targets in D. immitis. Drawing from research on arsenicals in various biological systems, this document outlines the likely enzymatic and structural proteins affected by melarsomine, details relevant experimental protocols for target identification, and presents visual diagrams of the key pathways and experimental workflows.

Introduction

Melarsomine's efficacy as a filaricide is attributed to its ability to disrupt essential biochemical pathways within the adult worm. The mechanism of action is generally understood to involve the high affinity of trivalent arsenicals for sulfhydryl groups, leading to the inhibition of critical enzymes and proteins. The primary hypothesized targets are key enzymes within the parasite's energy metabolism and antioxidant defense systems. This guide will delve into these putative targets and the methodologies to further investigate them.

Putative Molecular Targets of Melarsomine in Dirofilaria immitis

While specific quantitative data on the direct interaction of melarsomine with D. immitis proteins is limited in published literature, the primary targets are believed to be enzymes rich in cysteine residues, particularly those with vicinal dithiols. The two major pathways implicated are glycolysis and the glutathione-mediated antioxidant system.

Inhibition of Glycolysis

Adult D. immitis are primarily anaerobic, relying heavily on glycolysis for energy production. Several enzymes in this pathway are known to be susceptible to inhibition by arsenicals due to their reliance on sulfhydryl groups for catalytic activity.

Table 1: Key Glycolytic Enzymes in Dirofilaria immitis as Potential Melarsomine Targets

| Enzyme | Abbreviation | Putative Role in Melarsomine's Mechanism of Action |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Contains a critical cysteine residue in its active site that is highly susceptible to arsenical binding, leading to the inhibition of glycolysis. |

| Pyruvate Kinase | PK | A key regulatory enzyme in glycolysis that can be inhibited by sulfhydryl-reactive compounds. |

| Phosphofructokinase | PFK | Another crucial regulatory point in glycolysis that may be a target for arsenical inhibition. |

Note: Specific inhibition constants (Ki) or IC50 values for melarsomine against these enzymes in D. immitis are not currently available in the literature.

Disruption of the Glutathione-Mediated Antioxidant System

Filarial nematodes possess a robust antioxidant system to protect against oxidative stress from the host's immune response. Glutathione reductase is a key enzyme in this system, responsible for maintaining a reduced pool of glutathione.

Table 2: Key Antioxidant Enzymes in Dirofilaria immitis as Potential Melarsomine Targets

| Enzyme | Abbreviation | Putative Role in Melarsomine's Mechanism of Action |

| Glutathione Reductase | GR | A primary target for arsenicals. Inhibition of GR leads to an accumulation of oxidized glutathione (GSSG), disrupting the parasite's ability to detoxify reactive oxygen species and leading to oxidative damage. |

| Thioredoxin Reductase | TrxR | Another important oxidoreductase that can be inhibited by arsenicals, further compromising the parasite's antioxidant defenses. |

Note: As with the glycolytic enzymes, specific quantitative data for melarsomine's interaction with these D. immitis enzymes are not well-documented.

Experimental Protocols for Target Identification

The definitive identification and validation of melarsomine's molecular targets in D. immitis require specific experimental approaches. The following protocols are standard methodologies that can be adapted for this purpose.

Affinity Chromatography for a-Binding Protein Enrichment

This technique is used to isolate and enrich proteins that bind to a specific ligand, in this case, an arsenical compound.

Protocol:

-

Preparation of Affinity Resin:

-

Synthesize an analogue of melarsomine or a similar trivalent arsenical with a linker arm for immobilization.

-

Covalently couple the arsenical-linker to a solid support matrix (e.g., sepharose beads).

-

-

Preparation of D. immitis Lysate:

-

Homogenize adult D. immitis worms in a non-denaturing lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteome.

-

-

Affinity Chromatography:

-

Pack the arsenical-coupled resin into a chromatography column.

-

Equilibrate the column with the lysis buffer.

-

Load the D. immitis lysate onto the column and allow it to flow through.

-

Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.

-

-

Elution of Bound Proteins:

-

Elute the specifically bound proteins using a high concentration of a competing thiol-containing compound (e.g., dithiothreitol or 2-mercaptoethanol) or by changing the pH.

-

-

Protein Identification:

-

Concentrate the eluted protein fraction.

-

Separate the proteins by SDS-PAGE.

-

Excise protein bands of interest and subject them to in-gel tryptic digestion followed by mass spectrometry (LC-MS/MS) for protein identification.

-

Enzyme Inhibition Assays

To validate potential targets identified through affinity chromatography, enzymatic assays are performed to quantify the inhibitory effect of melarsomine.

Protocol (Example: Glutathione Reductase Assay):

-

Recombinant Enzyme Expression and Purification:

-

Clone the gene for D. immitis glutathione reductase into an expression vector.

-

Express the recombinant protein in a suitable host (e.g., E. coli).

-

Purify the recombinant enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

-

Enzyme Activity Assay:

-

The activity of glutathione reductase is typically measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.

-

The reaction mixture contains buffer, NADPH, oxidized glutathione (GSSG), and the purified enzyme.

-

-

Inhibition Studies:

-

Perform the enzyme activity assay in the presence of varying concentrations of melarsomine.

-

Determine the IC50 value (the concentration of melarsomine that inhibits 50% of the enzyme's activity).

-

Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Putative mechanism of action of melarsomine in D. immitis.

Experimental Workflows

Caption: Experimental workflow for identifying melarsomine-binding proteins.

Logical Relationships

Caption: Logical relationship of melarsomine's effects leading to parasite death.

Conclusion and Future Directions

The molecular targets of melarsomine in Dirofilaria immitis are strongly suggested to be key enzymes in glycolysis and the glutathione antioxidant pathway. However, a lack of direct, quantitative evidence necessitates further research. The application of modern proteomic techniques, such as the affinity chromatography workflow outlined in this guide, is crucial for the definitive identification and characterization of these targets. A deeper understanding of melarsomine's mechanism of action at the molecular level will not only provide insights into its efficacy but may also aid in the development of novel filaricides with improved safety profiles and the potential to combat emerging drug resistance. The validation of specific targets could pave the way for structure-based drug design and high-throughput screening of new chemical entities.

Early-Stage Research on Melarsomine for Non-Filarial Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melarsomine, an organic arsenical compound, is well-established in veterinary medicine for the treatment of adult heartworm infection (Dirofilaria immitis), a filarial parasite. Its predecessor, melarsoprol, has a history of use in treating human African trypanosomiasis (HAT), caused by non-filarial trypanosome parasites. This technical guide delves into the early-stage research on the application of melarsomine against a range of non-filarial parasites, focusing on available quantitative data, detailed experimental protocols, and the underlying mechanism of action. While research is most prominent for Trypanosoma species, this guide also addresses the current landscape of research for other significant non-filarial parasites such as Leishmania, Schistosoma, and Plasmodium.

Quantitative Data on Melarsomine Efficacy

The following tables summarize the available quantitative data on the efficacy of melarsomine against various non-filarial parasites.

Table 1: In Vitro Efficacy of Melarsomine Against Trypanosoma Species

| Parasite Species | Strain | IC50 (nM) | Culture Duration | Reference |

| Trypanosoma evansi | MCAM/ET/2013/MU | ~2.5 | 30 days | [1] |

| Trypanosoma evansi | MCAM/ET/2013/MU | ~4.0 | 60 days | [1] |

| Trypanosoma brucei gambiense | Field Isolate | ~3.0 | 30 days | [1] |

| Trypanosoma brucei gambiense | Field Isolate | ~4.5 | 60 days | [1] |

| Trypanosoma brucei brucei | Lab Strain | ~3.5 | 30 days | [1] |

| Trypanosoma brucei brucei | Lab Strain | ~5.0 | 60 days | [1] |

Table 2: In Vivo Efficacy of Melarsomine Against Trypanosoma Species

| Parasite Species | Host | Melarsomine Hydrochloride Dose | Treatment Outcome | Reference |

| Trypanosoma evansi | Dairy Cattle | 0.5 mg/kg (single intramuscular injection) | Parasitological and DNA tests became and remained negative post-treatment. | [2][3] |

| Trypanosoma avium | Falcons | 0.25 mg/kg (intramuscularly for four days) | Disappearance of clinical signs and trypomastigotes from blood smears. | [4] |

Mechanism of Action

Melarsomine, like other organic arsenicals, is a prodrug that is metabolized to its active trivalent arsenical form, melarsen oxide. The primary mechanism of action of melarsen oxide in trypanosomes is the inhibition of trypanothione reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system.

Trypanosomes lack glutathione reductase, the enzyme used by their mammalian hosts to combat oxidative stress. Instead, they rely on the trypanothione system, which comprises trypanothione, trypanothione reductase, and associated peroxidases. Trypanothione is a unique dithiol synthesized from glutathione and spermidine.

Melarsen oxide forms a stable adduct with trypanothione, which then acts as a potent competitive inhibitor of TryR.[3] This inhibition disrupts the parasite's ability to neutralize reactive oxygen species, leading to an accumulation of oxidative stress and ultimately, cell death.

Experimental Protocols

In Vitro Susceptibility Testing of Trypanosoma species

This protocol is a generalized procedure based on methods described for in vitro drug sensitivity testing of trypanosomes.

1. Parasite Culture:

-

Trypanosoma species (e.g., T. brucei, T. evansi) are cultured in a suitable medium, such as HMI-9 (Hirumi's Modified Iscove's Medium), supplemented with 10-20% fetal bovine serum.

-

Cultures are maintained at 37°C in a 5% CO₂ atmosphere.

2. Drug Preparation:

-

A stock solution of melarsomine dihydrochloride is prepared in a suitable solvent (e.g., sterile distilled water or DMSO) and sterilized by filtration.

-

Serial dilutions of the drug are prepared in the culture medium.

3. Assay Procedure:

-

Parasites in the logarithmic growth phase are harvested and their concentration is adjusted to a final density of, for example, 2 x 10⁴ parasites/mL.

-

100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

-

100 µL of the serially diluted melarsomine is added to the wells. Control wells contain parasites with drug-free medium.

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

4. Viability Assessment:

-

Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is a cell-permeable blue dye that is reduced by metabolically active cells to the fluorescent pink product, resorufin.

-

Fluorescence is measured using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of parasite growth against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Testing in a Bovine Trypanosoma evansi Model

This protocol is based on the experimental design for testing melarsomine in dairy cattle infected with T. evansi.[2][3]

1. Animal Model and Infection:

-

Healthy dairy cattle are used as the experimental hosts.

-

Animals are experimentally infected with a known strain of Trypanosoma evansi via intravenous or subcutaneous injection of a defined number of parasites.

2. Treatment:

-

Following the establishment of a patent infection (confirmed by parasitological methods), a single intramuscular injection of melarsomine hydrochloride is administered at a dose of 0.5 mg/kg body weight.

3. Monitoring and Data Collection:

-

Parasitological Monitoring: Blood samples are collected at regular intervals post-treatment and examined for the presence of trypanosomes using techniques such as the microhematocrit centrifugation technique (MHCT) and mouse inoculation.

-

Molecular Monitoring: DNA is extracted from blood samples and subjected to PCR using primers specific for T. evansi to detect parasite DNA.

-

Serological Monitoring: Serum samples are collected to monitor the antibody response using tests like the Card Agglutination Test (CATT) for T. evansi and ELISA.

-

Clinical Monitoring: The general health, body weight, and rectal temperature of the animals are monitored throughout the study.

4. Efficacy Assessment:

-

The primary endpoint for efficacy is the clearance of parasites from the blood, as determined by the absence of trypanosomes in parasitological tests and the absence of parasite DNA in PCR assays over a prolonged follow-up period (e.g., 5 months).

-

A decline in antibody titers in serological tests can also be indicative of successful treatment.

References

- 1. Pathways of Arsenic Uptake and Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An evaluation of melarsomine hydrochloride efficacy for parasitological cure in experimental infection of dairy cattle with Trypanosoma evansi in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of melarsomine dihydrochloride in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of melarsomine dihydrochloride, an organic arsenical compound used as an adulticide for the treatment of canine heartworm disease. The information presented is intended to support research, formulation development, and analytical activities involving this active pharmaceutical ingredient (API).

Solubility Profile

This compound is a salt form that exhibits high aqueous solubility. The commercial product is a lyophilized powder that is reconstituted for administration, providing a practical benchmark for its solubility.

Quantitative Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. The data is compiled from official product literature and scientific databases.

| Solvent | Solubility | Method/Comment |

| Water | ≥ 25 mg/mL | Based on the reconstitution of 50 mg of lyophilized powder in 2 mL of sterile water for injection.[1] The compound is described as "freely soluble in water".[1][2] |

| Physiological Saline | Freely Soluble | Qualitative description from veterinary pharmacology resources.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used for the preparation of stock solutions for in vitro assays; specific quantitative limit not published.[3] |

| Aqueous Buffer (Predicted) | 0.185 mg/mL | Computationally predicted value (ALOGPS), which significantly differs from empirical data, likely due to the prediction being for the free base rather than the dihydrochloride salt.[4] |

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and administration. The compound is sensitive to light, heat, and oxidation.

Summary of Stability Data

The following table outlines the known stability characteristics and storage recommendations for this compound in both its solid and reconstituted forms.

| Form | Condition | Recommendation / Observation |

| Lyophilized Powder (Solid State) | Temperature | Store at or below 30°C (86°F).[5] |

| Light | Avoid direct sunlight.[5] | |

| Incompatibilities | Keep away from strong oxidizing agents.[5] | |

| General Stability | The product is stable and non-reactive under normal conditions of use, storage, and transport.[5] | |

| Reconstituted Aqueous Solution (25 mg/mL) | Temperature | Must be refrigerated. |

| Light | Must be protected from light.[1] | |

| Shelf-Life | The reconstituted solution should be used within 36 hours.[1] | |

| Degradation | Upon decomposition, may emit toxic fumes including hydrogen chloride, arsenic, and oxides of carbon and nitrogen.[5] |

Degradation Pathways

This compound, as an organic arsenical compound, is susceptible to oxidative degradation.[5] The bond between arsenic and sulfur can be cleaved, with subsequent oxidation of the arsenic atom. The presence of strong oxidizing agents will accelerate this process.[5] Forced degradation studies under acidic, basic, oxidative, and thermal stress are necessary to fully elucidate the degradation profile and identify specific degradation products.

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and reproducible solubility and stability data. The following sections detail generalized protocols based on established pharmaceutical testing guidelines.

Protocol for Equilibrium Solubility Determination (Saturation Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, buffer of specific pH)

-

Stoppered flasks or vials (e.g., glass scintillation vials)

-

Thermostatic shaker or incubator

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add a measured amount of the solvent to a flask. The volume does not need to be exact, but should be recorded.

-

Addition of Solute: Add an excess amount of this compound powder to the solvent to create a suspension. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the samples at high speed to pellet the solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically compatible filter to remove any solid particles.

-

-

Sample Preparation: Immediately after separation, dilute a known volume of the clear, saturated supernatant with the appropriate solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. The experiment should be performed in triplicate.

Protocol for Pharmaceutical Stability Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances and products.[7]

Objective: To evaluate how the quality of this compound varies over time under the influence of temperature, humidity, and light, and to establish a re-test period or shelf-life.

Materials and Setup:

-

Minimum of three batches of this compound.

-

Container closure system that is the same as or simulates the actual packaging.

-

Calibrated stability chambers capable of controlling temperature and humidity.

-

Photostability chamber (ICH Q1B).

-

Validated stability-indicating analytical method (e.g., RP-HPLC) capable of separating and quantifying this compound and its degradation products.[8]

Procedure:

-

Protocol Design: Define the batches to be tested, container closure system, storage conditions, testing frequency, and analytical tests.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Typically 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, test the samples for attributes susceptible to change. These should include:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the active ingredient (this compound).

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

Moisture Content: For the solid form.

-

pH and Clarity: For the reconstituted solution.

-

-

Photostability Testing: Expose the drug substance to a controlled amount of light and UV radiation as per ICH Q1B guidelines and assess for any changes.

-

Data Evaluation: Analyze the data for trends and determine if any "significant change" has occurred. Use the data to propose a re-test period for the drug substance or a shelf life for the drug product.

Visualized Workflows

The following diagrams illustrate the standard experimental workflows for determining solubility and stability.

Caption: Experimental Workflow for Solubility Determination.

Caption: General Workflow for a Pharmaceutical Stability Study.

References

- 1. DIROBAN® (this compound) [dailymed.nlm.nih.gov]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. glpbio.com [glpbio.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. zoetisus.com [zoetisus.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]

The Crucial Role of Arsenic in the Bioactivity of Melarsomine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the arsenic component's integral role in the bioactivity of the anti-parasitic drug melarsomine. Melarsomine dihydrochloride, an organic arsenical, is the primary adulticide used in veterinary medicine for the treatment of canine heartworm disease (Dirofilaria immitis). Its efficacy is intrinsically linked to the biochemical interactions of its trivalent arsenic moiety with essential parasitic enzyme systems. This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved in its biological activity.

The Core Mechanism: Trivalent Arsenic and Enzyme Inhibition

The parasiticidal activity of melarsomine is primarily attributed to its trivalent arsenic (As³⁺) component. Trivalent arsenicals exhibit a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[1][2] This interaction is the foundation of melarsomine's toxicity to the parasite.

The active metabolite, melarsen oxide, targets key enzymes within the parasite's antioxidant defense system, which is crucial for its survival within the host.[3] The primary targets are enzymes that are vital for maintaining redox homeostasis.

Key Enzyme Targets:

-

Trypanothione Reductase (TR): In filarial parasites, the trypanothione system is a unique and essential pathway for defense against oxidative stress. Trypanothione is a molecule that helps to neutralize reactive oxygen species. Melarsomine, through its arsenic component, forms a stable adduct with trypanothione (Mel T-trypanothione). This adduct then acts as a potent competitive inhibitor of trypanothione reductase, a critical enzyme in this pathway.[3] The inhibition of TR leads to a depletion of the parasite's primary defense against oxidative damage, resulting in catastrophic oxidative stress and cell death.[3]

-

Glutathione Reductase (GR): In a similar mechanism, melarsomine can inhibit glutathione reductase, another crucial enzyme in antioxidant defense, particularly in organisms that rely on the glutathione system.[3]

-

Thioredoxin Reductase (TrxR): While more broadly studied with other parasitic organisms, the principle of inhibiting selenoenzymes like thioredoxin reductase is a key mechanism for arsenicals and other compounds targeting parasitic redox systems.[4][5][6][7][8]

By binding to the sulfhydryl groups in the active sites of these enzymes, the arsenic component of melarsomine effectively inactivates them. This disruption of the parasite's ability to manage oxidative stress is the central pillar of melarsomine's bioactivity.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of melarsomine's arsenic component on the parasite's trypanothione reductase system.

Quantitative Data on Melarsomine Bioactivity

The efficacy of melarsomine has been quantified in numerous studies. The following tables summarize key findings on its effectiveness against Dirofilaria immitis.

Table 1: Efficacy of Different Melarsomine Dosing Protocols Against Adult D. immitis

| Dosing Protocol | Efficacy | Reference Study |

| Single injection of 2.5 mg/kg | 51.7% | [3] |

| Two doses of 2.5 mg/kg, 24 hours apart | ~91% - 98% | [9][10] |

| Three-dose protocol (2.5 mg/kg once, then two doses 24 hours apart a month later) | 99.0% | [3] |

| Two doses of 2.2 mg/kg, 3 hours apart | Equivalent to 2.5 mg/kg protocol | [11] |

Table 2: Efficacy of Melarsomine Against Immature D. immitis Stages

| Worm Age | Dosing Protocol | Efficacy | Reference Study |

| 2 months | Not specified | 100% | [12] |

| 4 months | Single injection of 2.5 mg/kg | 82.1% | [3][12] |

| 4 months | Two injections of 2.5 mg/kg, 3 hours apart | 100% | [12] |

| 7 months | Single injection of 2.5 mg/kg | 55.6% | [12] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the evaluation of melarsomine's bioactivity.

In Vivo Efficacy Studies in a Canine Model

This protocol outlines a typical experimental design to determine the adulticidal efficacy of melarsomine in dogs experimentally infected with D. immitis.

Objective: To quantify the percentage of adult heartworms killed by a specific melarsomine treatment regimen.

Methodology:

-

Animal Model: Use of heartworm-naive beagles or other suitable canine models.

-

Infection: Experimental infection with a standardized number of infective L3 larvae of D. immitis.

-

Treatment Initiation: Treatment is typically initiated after the worms have matured to the adult stage (approximately 7-8 months post-infection).

-

Dosing Regimen:

-

Dogs are accurately weighed to calculate the precise dose.

-

Melarsomine is administered at a specified dose (e.g., 2.5 mg/kg) via deep intramuscular injection into the epaxial (lumbar) muscles, between the third and fifth lumbar vertebrae.[9][13]

-

The injection site is recorded, and subsequent injections are administered on the opposite side to minimize local reactions.[13]

-

The timing between injections is strictly followed as per the protocol being tested (e.g., 24 hours apart for a two-dose protocol).

-

-

Post-Treatment Monitoring:

-

Efficacy Assessment:

-

Necropsy: At a predetermined time post-treatment (e.g., 2 months), dogs are euthanized, and a detailed necropsy is performed.[10]

-

Worm Recovery: The heart and pulmonary arteries are carefully examined, and all remaining live adult heartworms are collected, sexed, and counted.

-

Calculation of Efficacy: The number of worms recovered from the treated group is compared to the number recovered from an untreated control group to calculate the percentage reduction in worm burden.

-

In Vitro Drug Screening Assay

This protocol describes a general workflow for screening the activity of compounds like melarsomine against D. immitis larvae in a controlled laboratory setting.

Objective: To determine the inhibitory concentration (e.g., IC50) of a compound on the motility or survival of D. immitis larvae.

Methodology:

-

Larval Culture: Infective L3 larvae are cultured in vitro to the desired developmental stage (e.g., L4).[15]

-

Assay Preparation:

-

Compound Administration: The test compound (melarsomine) is added to the wells at various concentrations. A vehicle control (without the drug) is also included.

-

Incubation: The plates are incubated under controlled conditions for a specified period (e.g., 6 days).[15]

-

Motility/Survival Assessment: Larval motility is scored at regular intervals using a microscope. Survival can also be assessed.

-

Data Analysis: The data is used to generate a dose-response curve, and the IC50 value is calculated.[15]

Visualizing an Experimental Workflow

The diagram below illustrates a generalized workflow for an in vivo efficacy trial of melarsomine.

Beyond Parasitology: Anticancer Bioactivity

Recent research has unveiled another facet of melarsomine's bioactivity, again linked to its arsenic component. Studies have shown that melarsomine can suppress the survival of canine osteosarcoma cells.[16][17] The proposed mechanism is the inhibition of the Hedgehog-GLI signaling pathway, which is often activated in various cancers.[16][17][18] Melarsomine treatment in canine osteosarcoma cell lines led to a downregulation of key genes in this pathway, including GLI1, GLI2, and PTCH.[16][17] This suggests that the arsenic moiety in melarsomine may have broader therapeutic applications by targeting fundamental cellular signaling pathways involved in tumorigenesis.

Conclusion

The bioactivity of melarsomine is unequivocally dependent on its arsenic component. The ability of trivalent arsenic to form strong covalent bonds with sulfhydryl groups of essential parasitic enzymes, particularly those involved in redox homeostasis like trypanothione reductase, is the cornerstone of its potent adulticidal efficacy against Dirofilaria immitis. Quantitative studies have consistently demonstrated high efficacy rates with appropriate dosing protocols. The established experimental models provide a robust framework for further research and development of arsenical-based and other anti-parasitic drugs. Furthermore, emerging research into its effects on oncogenic signaling pathways, such as Hedgehog-GLI, opens new avenues for exploring the therapeutic potential of this arsenical compound beyond its current application in veterinary parasitology.

References

- 1. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Melarsomine | 128470-15-5 | Benchchem [benchchem.com]

- 4. Thioredoxin glutathione reductase from Schistosoma mansoni: an essential parasite enzyme and a key drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism-based inactivation of thioredoxin reductase from Plasmodium falciparum by Mannich bases. Implication for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New drug target in protozoan parasites: the role of thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Schistosoma mansoni thioredoxin-glutathione reductase by auranofin: structural and kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Tapeworm Thioredoxin and Glutathione Pathways by an Oxadiazole N-Oxide Leads to Reduced Mesocestoides vogae Infection Burden in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adulticide Treatment: Minimizing Melarsomine Complications - American Heartworm Society [heartwormsociety.org]

- 10. An Accessible Alternative to Melarsomine: “Moxi-Doxy” for Treatment of Adult Heartworm Infection in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Examination of the “susceptibility gap” in the treatment of canine heartworm infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IMMITICIDE® (this compound) for Heartworm Disease [bi-animalhealth.com]

- 14. Melarsomine for Dogs - Wedgewood Pharmacy [wedgewood.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Melarsomine suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Melarsomine suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling [jstage.jst.go.jp]

- 18. Melarsomine suppresses canine osteosarcoma cell survival via inhibition of Hedgehog-GLI signaling [escholarship.org]

Initial Investigations into Melarsomine's Effect on Cellular Respiration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific effects of melarsomine on cellular respiration is limited in publicly available literature. This guide synthesizes information on the known mechanisms of related trivalent arsenical compounds to propose a robust framework for investigation. The experimental protocols provided are established methods for assessing cellular bioenergetics and can be adapted for studying melarsomine.

Introduction and Postulated Mechanism of Action

Melarsomine, a trivalent arsenical compound, is primarily known for its use as an adulticide in the treatment of canine heartworm disease (Dirofilaria immitis). The mechanism of action for arsenicals has been linked to their ability to interact with sulfhydryl groups in proteins, leading to enzyme inhibition and cellular dysfunction.[1][2] While melarsomine's precise effects on cellular respiration are not extensively detailed, the actions of other trivalent arsenicals provide a strong basis for its expected mechanism.

The primary postulated effects of melarsomine on cellular respiration center on the disruption of mitochondrial function through several mechanisms:

-

Inhibition of Key Dehydrogenase Complexes: Trivalent arsenicals are known to inhibit the pyruvate dehydrogenase (PDH) complex.[1][3][4][5][6] This enzyme is a critical link between glycolysis and the citric acid (TCA) cycle. Melarsomine likely binds to the vicinal dithiol groups of the lipoic acid cofactor essential for PDH activity, thereby halting the conversion of pyruvate to acetyl-CoA and disrupting the flow of substrates into the TCA cycle.[1][3] This would lead to a significant reduction in the generation of NADH and FADH2, the primary electron donors to the electron transport chain (ETC). Inhibition of other sulfhydryl-containing enzymes, such as α-ketoglutarate dehydrogenase, is also a probable mechanism.[3][6]

-

Induction of Oxidative Stress: Disruption of the ETC can lead to electron leakage and the increased production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3][6][7] This increase in ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage to mitochondrial DNA, proteins, and lipids, further impairing respiratory function.[8][9]

-

Mitochondrial Permeability Transition Pore (MPTP) Opening: Phenylarsine oxide (PAO), a related arsenical, is a potent inducer of the MPTP.[10][11][12] The MPTP is a non-specific channel in the inner mitochondrial membrane. Its opening leads to the collapse of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors like cytochrome c.[10][12]

These disruptions collectively lead to a severe deficit in cellular ATP production, metabolic collapse, and ultimately, cell death.

Proposed Signaling and Metabolic Pathways

The following diagram illustrates the likely points of interference by melarsomine in cellular respiration, based on the known mechanisms of trivalent arsenicals.

Caption: Postulated mechanism of melarsomine's impact on cellular respiration.

Experimental Protocols for Investigation

To elucidate the specific effects of melarsomine on cellular respiration, a series of established assays should be performed.

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

This is performed using an extracellular flux analyzer (e.g., Agilent Seahorse XF Analyzer). The "Mito Stress Test" is a standard assay to dissect key parameters of mitochondrial function.

Methodology:

-

Cell Seeding: Plate cells of interest in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[13]

-

Assay Medium: On the day of the assay, replace the growth medium with bicarbonate-free XF assay medium supplemented with glucose, pyruvate, and glutamine. Allow cells to equilibrate in a non-CO₂ incubator at 37°C for 1 hour.[14][15]

-

Cartridge Hydration & Loading: A day prior, hydrate the sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.[13][16] On the assay day, load the injection ports of the sensor cartridge with the following compounds, including a range of melarsomine concentrations:

-

Port A: Melarsomine (or vehicle control)

-

Port B: Oligomycin (ATP synthase inhibitor)

-

Port C: FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupling agent)

-

Port D: Rotenone & Antimycin A (Complex I and III inhibitors)

-

-

Assay Execution: Place the calibrated sensor cartridge and the cell plate into the XF Analyzer. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the subsequent rate changes.[17]

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a common method that utilizes a cationic dye that differentially accumulates in mitochondria based on membrane potential.

Methodology:

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate, chamber slides, or flasks) and treat with various concentrations of melarsomine for the desired duration. Include a positive control group treated with a known depolarizing agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[18]

-

JC-1 Staining: Prepare a working solution of JC-1 dye (typically 2 µM) in cell culture medium.[19] Remove the treatment medium from the cells, add the JC-1 staining solution, and incubate at 37°C for 15-30 minutes, protected from light.[20][21]

-

Washing: Gently wash the cells with assay buffer to remove excess dye.[18][22]

-

Analysis:

-

Fluorescence Microscopy: Immediately visualize cells using a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or metabolically stressed cells with low ΔΨm will show green fluorescent JC-1 monomers throughout the cytoplasm.[21]

-

Flow Cytometry: Harvest, wash, and resuspend cells in buffer. Analyze using a flow cytometer. Healthy cells will show a high red fluorescence signal (FL2 channel), while compromised cells will show a shift to high green fluorescence (FL1 channel).[18]

-

Plate Reader: Use a fluorescence plate reader to measure the fluorescence intensity at both emission wavelengths (green ~529 nm, red ~590 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[20]

-

Quantification of Cellular ATP Levels

This assay typically uses the firefly luciferase enzyme, which produces light in an ATP-dependent reaction.

Methodology:

-

Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence assays. Treat with a range of melarsomine concentrations for the desired time.

-

Reagent Preparation: Prepare the ATP detection cocktail by reconstituting the luciferase/luciferin reagent with the provided assay buffer according to the manufacturer's protocol.[23][24]

-

Lysis and Reaction: Add the ATP detection reagent directly to the wells containing the cells. This reagent typically contains detergents to lyse the cells and release ATP.[25]

-

Measurement: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to stabilize the luminescent signal.[25] Measure the luminescence using a plate-reading luminometer.[26][27]

-

Standard Curve: Generate a standard curve using known concentrations of ATP to allow for the quantification of ATP in the cell lysates.

Data Presentation and Expected Outcomes

Quantitative data from these experiments should be summarized in tables to facilitate comparison across different concentrations of melarsomine.

Table 1: Melarsomine's Effect on Mitochondrial Respiration Parameters

| Melarsomine Conc. (µM) | Basal OCR (pmol/min) | ATP-Linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) | Proton Leak (pmol/min) | Non-Mitochondrial OCR (pmol/min) |

|---|---|---|---|---|---|---|

| 0 (Vehicle) | ||||||

| 0.1 | ||||||

| 1.0 | ||||||

| 10.0 | ||||||

| 100.0 |

Expected Outcome: A dose-dependent decrease in Basal OCR, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

Table 2: Melarsomine's Effect on Glycolysis and Mitochondrial Potential

| Melarsomine Conc. (µM) | Basal ECAR (mpH/min) | Red/Green Fluorescence Ratio (ΔΨm) |

|---|---|---|

| 0 (Vehicle) | ||

| 0.1 | ||

| 1.0 | ||

| 10.0 | ||

| 100.0 |

Expected Outcome: A potential compensatory increase in ECAR at lower concentrations as cells shift to glycolysis, followed by a decrease at higher, cytotoxic concentrations. A dose-dependent decrease in the Red/Green fluorescence ratio, indicating mitochondrial depolarization.

Table 3: Melarsomine's Effect on Cellular ATP Content

| Melarsomine Conc. (µM) | Cellular ATP (nmol/10⁶ cells) | Cell Viability (%) |

|---|---|---|

| 0 (Vehicle) | 100 | |

| 0.1 | ||

| 1.0 | ||

| 10.0 | ||

| 100.0 |

Expected Outcome: A dose-dependent decrease in cellular ATP levels, which should correlate with a decrease in cell viability.

Conclusion

While direct research is sparse, the established toxicology of trivalent arsenicals strongly suggests that melarsomine impairs cellular respiration by inhibiting key mitochondrial enzymes, inducing oxidative stress, and potentially opening the mitochondrial permeability transition pore. This leads to a catastrophic failure of cellular energy production. The experimental framework outlined in this guide provides a comprehensive approach for researchers to systematically investigate and quantify these effects, thereby filling a critical knowledge gap in the cellular mechanism of this important veterinary drug.

References

- 1. Mechanisms of Toxicity - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. Reactive oxygen species are involved in arsenic trioxide inhibition of pyruvate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 7. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of arsenic on mitochondrial fatty acid metabolism via inhibition of carnitine palmitoyltransferase 1B and choline kinase beta in C2C12 cells | PLOS One [journals.plos.org]

- 9. The effect of arsenic on mitochondrial fatty acid metabolism via inhibition of carnitine palmitoyltransferase 1B and choline kinase beta in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. [Sensitivity of phenylarsineoxide-induced mitochondrial permeability transition pore opening in the heart of old rats during intermittent hypoxic training] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylarsine oxide induces mitochondrial permeability transition, hypercontracture, and cardiac cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tabaslab.com [tabaslab.com]

- 14. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biotech.cornell.edu [biotech.cornell.edu]

- 17. agilent.com [agilent.com]

- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. chem-agilent.com [chem-agilent.com]

- 23. Enzymatic Assay & ATP Sensitivity Test of Luciferase [sigmaaldrich.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 26. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. goldbio.com [goldbio.com]

Exploratory Studies on Melarsomine for Trypanosomal Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of exploratory studies on melarsomine and its parent compound melarsoprol for the treatment of trypanosomal infections. It delves into the mechanism of action, drug uptake and resistance, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of new therapeutic strategies against trypanosomiasis.

Mechanism of Action and Metabolism

Melarsomine, and its closely related compound melarsoprol used in humans, are organoarsenic compounds that function as prodrugs.[1][2] Their trypanocidal activity is dependent on their metabolic conversion to the active trivalent arsenical, melarsen oxide.[2][3] In vivo, melarsoprol has a short half-life of less than an hour, while its active metabolites can be detected for much longer.[2][4]

The primary mechanism of action of melarsen oxide involves its interaction with trypanothione, a unique dithiol found in trypanosomes that is crucial for maintaining redox balance.[3] Melarsen oxide forms a stable adduct with trypanothione, known as Mel T, which competitively inhibits trypanothione reductase.[1][5] This inhibition disrupts the parasite's antioxidant defense system, leading to an accumulation of reactive oxygen species and subsequent cell death.[3] Additionally, melarsen oxide can bind to other thiol groups in proteins, further disrupting essential enzymatic functions, including those in the glycolytic pathway, which is critical for energy production in bloodstream-form trypanosomes.[3]

Drug Uptake and Resistance Mechanisms

The uptake of melaminophenyl arsenicals like melarsoprol and its active metabolite is facilitated by specific transporters on the trypanosome cell surface. The P2 adenosine transporter, encoded by the TbAT1 gene, and aquaglyceroporin 2 (AQP2) have been identified as key players in drug import.[5][6][7]

Resistance to melarsoprol, first reported in the 1970s, is primarily associated with mutations or loss of function in these transporters, particularly AQP2.[8] Reduced drug uptake is a key feature of resistant strains.[9] While overexpression of the ABC transporter MRPA can increase the efflux of the melarsoprol-trypanothione adduct (Mel T), its role in clinically relevant resistance is less clear.[6] Cross-resistance between melarsoprol and pentamidine has been observed, as both drugs can be taken up by the same transporters.[5][6][7]

Quantitative Data from Preclinical Studies

In Vitro Efficacy

In vitro assays are crucial for determining the direct activity of compounds against trypanosomes. A rapid lysis assay has been developed to predict in vivo sensitivity to melarsoprol and melarsen oxide.[9]

| Compound | Trypanosome Strain | Metric | Value | Reference |

| Melarsen Oxide | T. b. rhodesiense (sensitive) | L50 | < 30 µM | [9] |

| Melarsen Oxide | T. b. rhodesiense (resistant) | L50 | > 75 µM | [9] |

In Vivo Efficacy in Animal Models

Animal models are essential for evaluating drug efficacy, particularly for late-stage central nervous system (CNS) infections.

| Animal Model | Trypanosome Species | Drug/Regimen | Dose | Outcome | Reference |

| Mouse | T. b. brucei | Melarsoprol (IV) | 10 mg/kg, 3x10 mg/kg, 20 mg/kg | Curative in advanced infection | [10] |

| Mouse | T. b. brucei | Melarsoprol (IP) | 3 x 3.6 mg/kg | Apparent cures but also relapses | [10] |

| Mouse | T. b. gambiense | Melarsoprol (IP) | 2 injections of 10 mg/kg (2 days apart) | Recommended effective dose | [11] |

| Mouse | T. b. brucei | Melarsen Oxide (IV) | 0.1 to 1 mg/kg | 20/20 mice cured (acute infection) | [4] |

| Mouse | T. b. brucei | Melarsen Oxide (IV) | 5 mg/kg | 5/6 mice survived >180 days (CNS infection) | [4] |

| Mouse | T. b. brucei | Suramin (IP) + topical Melarsoprol | 20 mg/kg + 0.05 ml | Cured CNS infection (when given simultaneously) | [12] |

| Dairy Cattle | T. evansi | Melarsomine hydrochloride (IM) | 0.5 mg/kg | Parasites cleared | [13][14] |

| Gazelles | T. brucei | Melarsamine hydrochloride | 0.3 and 0.6 mg/kg | Ameliorated deleterious effects | [15] |

Clinical Studies and Combination Therapies

Melarsoprol has been a cornerstone for treating late-stage human African trypanosomiasis (HAT), but its high toxicity is a major concern.[1][16] Research has focused on optimizing dosing regimens and exploring combination therapies to improve safety and efficacy.[17][18]

| Study Focus | Regimen(s) | Key Findings | Reference |

| Regimen Comparison | A: 3 series of 3.6 mg/kg | Regimens A and B were equally effective. | [18] |

| B: 10 daily injections of 2.16 mg/kg | Regimen B is a shorter course. | [18] | |

| C: Graded dosing | Regimen C had lower efficacy and more convulsions. | [18] | |

| Combination Therapy | Melarsoprol-nifurtimox | More effective than standard melarsoprol alone. | [19] |

| Melarsoprol-eflornithine | Combination allows for reduced quantities of melarsoprol. | [20] | |

| Nifurtimox-eflornithine | Promising first-line therapy with a higher cure rate in one study. | [16] |

Experimental Protocols

In Vitro Lysis Assay for Arsenical Sensitivity

This protocol is adapted from studies on T. b. rhodesiense.[9]

-

Parasite Preparation: Isolate bloodstream-form trypanosomes from infected rodent blood by DEAE-cellulose chromatography.

-

Assay Setup: Resuspend parasites in a suitable buffer (e.g., PBS with glucose) to a final concentration of approximately 1x10⁸ cells/mL.

-

Drug Incubation: Add varying concentrations of the arsenical compound (e.g., melarsen oxide) to the trypanosome suspension in a microtiter plate. Include a no-drug control.

-

Lysis Monitoring: Incubate the plate at 37°C and monitor the decrease in absorbance (e.g., at 600 nm) over time (e.g., every 5 minutes for 30-60 minutes) using a plate reader. Cell lysis results in a decrease in absorbance.

-

Data Analysis: Plot the percentage decrease in absorbance against the drug concentration. Calculate the L50 value, which is the concentration of the drug required to cause 50% lysis within a specified time (e.g., 30 minutes).

Murine Model of CNS Trypanosomiasis

This is a generalized protocol based on several cited studies.[4][10][12]

-

Infection: Infect mice (e.g., BALB/c or other susceptible strains) intraperitoneally with a defined number of bloodstream-form trypanosomes (e.g., 1x10⁴ cells of T. b. brucei or T. b. rhodesiense).

-

Disease Progression: Monitor the mice for the development of parasitemia by examining tail blood smears. Late-stage CNS infection is typically established after a specific period, often around 21-28 days post-infection, characterized by trypanosomes crossing the blood-brain barrier.

-

Treatment: Administer the test compound (e.g., melarsoprol, melarsomine) via the desired route (intravenous, intraperitoneal, topical). The treatment regimen (dose, frequency, duration) will depend on the experimental design.

-

Monitoring and Efficacy Assessment:

-

Monitor parasitemia in the blood regularly post-treatment. A curative treatment should result in the complete and permanent clearance of parasites from the blood.

-

Observe the mice for signs of relapse over an extended period (e.g., up to 180 days).

-

At the end of the experiment, brain tissue can be examined for the presence of parasites (e.g., by microscopy of brain smears or by sub-inoculation of brain homogenates into fresh mice) to confirm CNS cure.

-

Conclusion

Melarsomine and its related arsenicals have been vital in the treatment of trypanosomiasis, particularly in the late, neurological stage of the disease. Exploratory studies have elucidated its mechanism of action, which is centered on the disruption of the parasite's unique trypanothione-based redox system. However, the clinical utility of these compounds is hampered by severe toxicity and the emergence of resistance, primarily through the loss of drug transporters.

Current research efforts continue to focus on optimizing dosing schedules and developing combination therapies to enhance efficacy and reduce toxicity. The detailed preclinical data and experimental protocols outlined in this guide provide a foundation for future investigations aimed at developing safer and more effective treatments for this devastating neglected tropical disease. The insights gained from studies on melarsomine's mode of action and resistance mechanisms are invaluable for the rational design of novel trypanocidal agents.

References

- 1. Melarsoprol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

- 4. Investigations of the metabolites of the trypanocidal drug melarsoprol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]